- Highly Efficient G-Quadruplex Recognition by Bisquinolinium Compounds, Journal of the American Chemical Society, 2007, 129(7), 1856-1857

Cas no 37181-39-8 ()

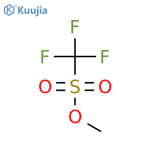

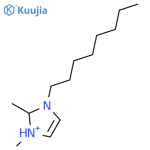

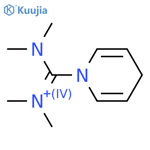

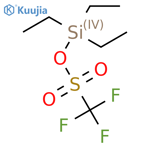

structure

Nombre del producto:

Número CAS:37181-39-8

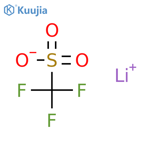

MF:CO3F3S-

Megavatios:149.069

CID:4523182

Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: 1,2-Dichloroethane ; rt → reflux; overnight, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Catalysts: 18-Crown-6 Solvents: Toluene ; rt → reflux

2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt

2.1 Solvents: Toluene ; 15 min, 0 °C; 0 °C → rt; 1 h, rt

Referencia

Visible Light-Induced Deoxygenation and Allylation/Vinylation of Pyridyl Ethers

,

Organic Letters,

2022,

24(40),

7309-7314

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: Toluene ; 0 °C; 0 °C → rt; 40 min, rt

Referencia

Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt

,

Journal of Organic Chemistry,

2006,

71(10),

3923-3927

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Benzene ; rt → 0 °C; 15 min, 0 °C; 0 °C → rt

Referencia

Protection of alcohols using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate: methyl (R)-(-)-3-benzyloxy-2-methyl propanoate

,

Organic Syntheses,

2007,

84,

295-305

Métodos de producción 5

Condiciones de reacción

1.1 8 min, 120 °C

1.2 10 min, 120 °C

1.2 10 min, 120 °C

Referencia

Synthesis of imidazolium and pyridinium-based ionic liquids and application of 1-alkyl-3-methylimidazolium salts as pre-catalysts for the benzoin condensation using solvent-free and microwave activation

,

Tetrahedron,

2010,

66(6),

1352-1356

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Lithium bis(trifluoromethanesulfonyl)imide Solvents: Water

2.1 -

2.1 -

Referencia

Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids

,

Chemistry - A European Journal,

2014,

20(14),

3954-3965

Métodos de producción 7

Condiciones de reacción

Referencia

Influence of Substituents and Functional Groups on the Surface Composition of Ionic Liquids

,

Chemistry - A European Journal,

2014,

20(14),

3954-3965

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Tris(pentafluorophenyl)borane Solvents: Acetonitrile-d3 ; 90 min, rt

Referencia

Diiminium Nucleophile Adducts Are Stable and Convenient Strong Lewis Acids

,

Chemistry - A European Journal,

2023,

29(58),

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: 1,2-Dichloroethane

Referencia

- An Improved Route for the Synthesis of Guanine Quadruplex Ligand Phen-DC3, Synlett, 2018, 29(10), 1362-1366

Raw materials

- Tetrabutylammonium bromide

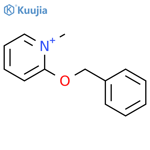

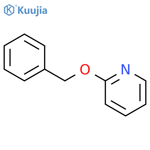

- 2-(Benzyloxy)pyridine

- Trifluoromethanesulfonate lithium

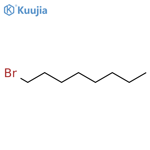

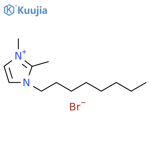

- 1-Bromooctane

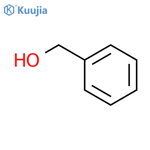

- Benzyl alcohol

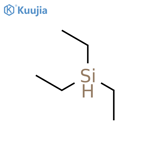

- Triethylsilane

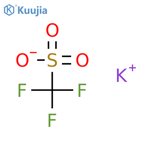

- Potassium trifluoromethanesulfonate

- 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide

- Methyl trifluoromethanesulfonate

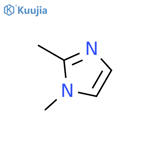

- 1H-imidazole, 1,2-dimethyl-

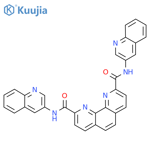

- 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-

Preparation Products

Literatura relevante

-

Olivier Nguyen Van Buu,Audrey Aupoix,Nhung Doan Thi Hong,Giang Vo-Thanh New J. Chem. 2009 33 2060

-

Abhilash Sharma,Pranjal Gogoi New J. Chem. 2020 44 17938

-

3. Synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans and their application in various C–C coupling reactionsAnil K. Saikia,Priya Ghosh,Ashutosh K. Kautarya RSC Adv. 2016 6 44774

-

Robert Brooke,Juan Felipe Franco-Gonzalez,Kosala Wijeratne,Eleni Pavlopoulou,Daniela Galliani,Xianjie Liu,Roudabeh Valiollahi,Igor V. Zozoulenko,Xavier Crispin J. Mater. Chem. A 2018 6 21304

-

5. Molecular self-assembly: diastereoselective synthesis and structural characterisation of a novel binuclear copper(i) double helicateFeyissa Gadissa Gelalcha,Manfred Schulz,Ralph Kluge,Joachim Sieler J. Chem. Soc. Dalton Trans. 2002 2517

37181-39-8 () Productos relacionados

- 1493-13-6(Trifluoromethanesulfonic acid)

- 34629-25-9(Yttrium(III) trifluoromethanesulfonate hydrate)

- 38542-94-8(Ammonium Triflate)

- 52093-30-8(Yttrium(III) trifluoromethanesulfonate)

- 2926-27-4(Potassium trifluoromethanesulfonate)

- 40856-07-3(Difluoromethanesulphonic acid)

- 1806874-99-6(3-Amino-4-(difluoromethyl)-5-iodo-2-methoxypyridine)

- 1251622-97-5(N-(3-chloro-4-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine)

- 1021106-25-1(N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide)

- 2353768-94-0(tert-butyl N-(4-methyl-3-sulfanylphenyl)carbamate)

Proveedores recomendados

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Xinsi New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote